4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a bromobenzyl group, a methoxyphenyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the bromobenzyl and methoxyphenyl groups. Common reagents used in the synthesis include bromobenzyl bromide, methoxyphenyl hydrazine, and methyl acetoacetate. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce benzyl derivatives.
Scientific Research Applications
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. The pyrazol ring plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-fluorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-methylbenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the bromine atom in the bromobenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-15(11-13-7-9-14(19)10-8-13)18(22)21(20-12)16-5-3-4-6-17(16)23-2/h3-10,20H,11H2,1-2H3 |
InChI Key |
YLFVCPRORVLNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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